

An In-depth Technical Guide to 1,4-Bis(Boc)-2-piperazinemethanol

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Compound of Interest

Compound Name: 1,4-Bis(Boc)-2-piperazinemethanol

Cat. No.: B183786

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **1,4-Bis(Boc)-2-piperazinemethanol**, a key building block in modern medicinal chemistry.

Core Chemical Properties

1,4-Bis(Boc)-2-piperazinemethanol, scientifically known as Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is a chiral piperazine derivative. The two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms enhance its stability and solubility in organic solvents, making it a versatile intermediate in complex organic syntheses. The primary alcohol functional group provides a reactive site for further molecular elaboration.

Quantitative data for the racemic and enantiomeric forms of the compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₈ N ₂ O ₅	[1][2][3]
Molecular Weight	316.39 g/mol	[1][2][3]
CAS Number (Racemate)	143540-05-0	[1][3][4]
CAS Number ((R)-enantiomer)	1159598-21-6	[2][5]
CAS Number ((S)-enantiomer)	958635-12-6	[6]
Appearance	White to off-white solid	[5]
Melting Point ((R)-enantiomer)	68-70 °C	[5]
Boiling Point	406.9 ± 20.0 °C (Predicted)	[4]
Solubility	Soluble in Chloroform and Methanol	[4][5]
Storage Temperature	2-8°C	[4][6]

Synthesis and Reactivity

The synthesis of **1,4-Bis(Boc)-2-piperazinemethanol** typically involves the protection of a pre-existing 2-(hydroxymethyl)piperazine core. A common synthetic route is the reaction of the appropriate enantiomer or racemate of 2-(hydroxymethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (R)-1,4-Bis(Boc)-2-piperazinemethanol[7]

This protocol describes the synthesis starting from the aqueous phase containing (R)-2-hydroxymethyl piperazine.

Materials:

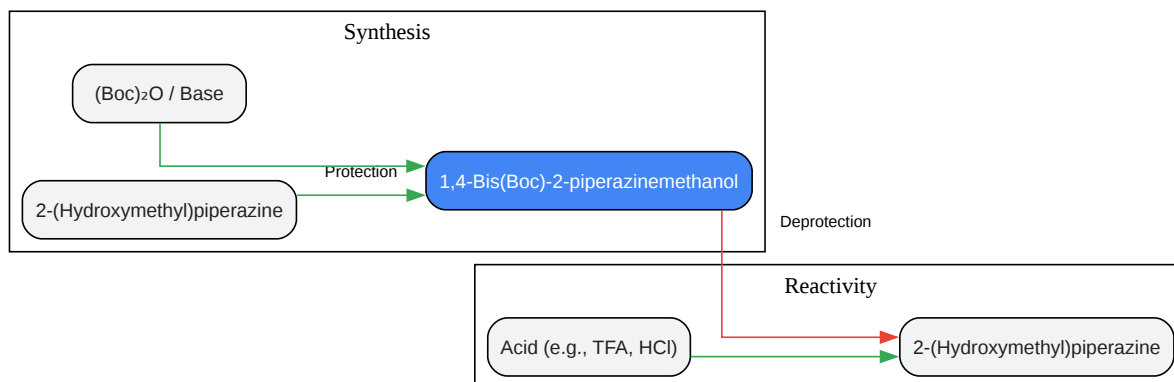
- Aqueous solution of (R)-2-hydroxymethyl piperazine
- Sodium hydroxide (NaOH)

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (CH₂Cl₂)
- 1M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Solvent for crystallization (e.g., ethanol)

Procedure:

- To the aqueous phase containing (R)-2-hydroxymethyl piperazine, add sodium hydroxide in portions while maintaining the temperature in an ice bath.
- Slowly add di-tert-butyl dicarbonate dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate should be approximately 1:2.1-2.2.
- Allow the reaction to stir at room temperature for 10-13 hours.
- After the reaction is complete, extract the product with dichloromethane (3x).
- Combine the organic phases and wash with 1M hydrochloric acid.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Crystallize the crude product from a suitable solvent to yield pure 1,4-di-Boc-2-hydroxymethyl piperazine.

The Boc protecting groups are stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free amines for subsequent reactions. The primary alcohol can undergo various transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.



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Caption: General synthesis and deprotection of **1,4-Bis(Boc)-2-piperazinemethanol**.

Spectroscopic Data

While a comprehensive public dataset for the racemic **1,4-Bis(Boc)-2-piperazinemethanol** is not readily available, data for a structurally similar compound, N-Boc-2-piperidineethanol, can provide an indication of the expected spectral features. The key differences would be the presence of the second Boc group and the piperazine ring structure.

For a related compound, the following spectral data was reported[7]:

- ¹H-NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).
- ¹³C-NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.
- IR (film): ν_{max} 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169 cm⁻¹.

The ¹H-NMR spectrum is expected to show characteristic signals for the two Boc groups (a singlet at approximately 1.4-1.5 ppm integrating to 18H) and the protons of the piperazine ring

and the hydroxymethyl group. The ^{13}C -NMR will show signals for the carbonyl carbons of the Boc groups (around 155 ppm) and the quaternary carbons of the tert-butyl groups (around 80 ppm). The IR spectrum will be characterized by a strong C=O stretching vibration for the carbamate groups (around 1690 cm^{-1}) and a broad O-H stretch for the alcohol (around 3400 cm^{-1}).

Safety and Handling

1,4-Bis(Boc)-2-piperazinemethanol is classified as a skin and eye irritant.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

In case of exposure:

- Skin contact: Wash off with plenty of soap and water.[8]
- Eye contact: Rinse cautiously with water for several minutes.[8]
- Inhalation: Move to fresh air.[8]

The compound is stable under recommended storage conditions ($2-8^{\circ}\text{C}$).[4][6] Materials to avoid include strong oxidizing agents and strong acids.

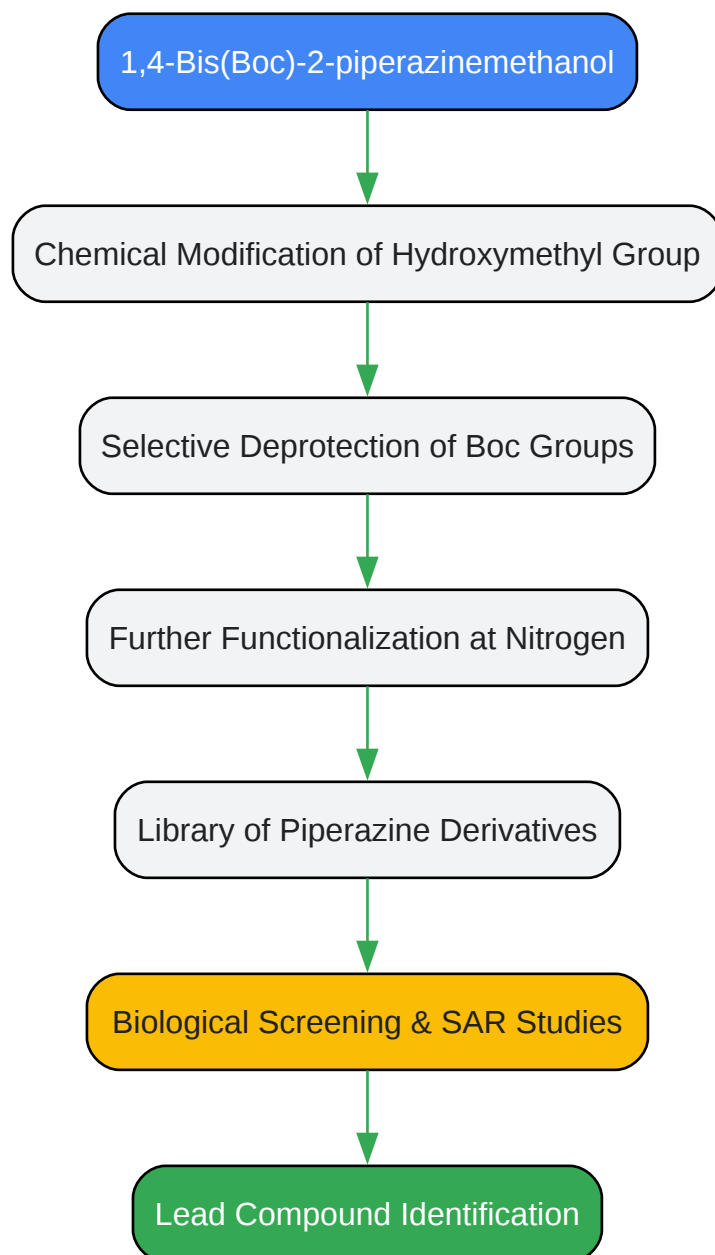
Applications in Drug Discovery and Development

1,4-Bis(Boc)-2-piperazinemethanol is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of the hydroxymethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound have been investigated for their potential as:

- Anticonvulsants[9]
- Anxiolytics and Antidepressants[10][11]

The general workflow for utilizing this building block in a drug discovery context is outlined below.



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Caption: A typical workflow for the use of **1,4-Bis(Boc)-2-piperazinemethanol** in drug discovery.

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